Product packaging for [2-(propylthio)ethyl]amine hydrochloride(Cat. No.:CAS No. 1242339-84-9)

[2-(propylthio)ethyl]amine hydrochloride

Cat. No.: B7886135
CAS No.: 1242339-84-9
M. Wt: 155.69 g/mol
InChI Key: ASKDEKQSQQRECM-UHFFFAOYSA-N
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Description

Contextualization within Thiol-Amine Chemical Space

The chemical space of thiol-amine compounds is characterized by the presence of both sulfur and nitrogen-containing functional groups. [2-(Propylthio)ethyl]amine hydrochloride is a distinct entity within this space, featuring a propylthio group connected to an ethylamine (B1201723) backbone. This structure provides a combination of a nucleophilic primary amine and a thioether linkage separated by a flexible two-carbon spacer. The interplay between the basicity of the amine and the electronic properties of the thioether group defines its reactivity profile. The thioether can influence the nucleophilicity of the amine and can itself participate in reactions such as oxidation to form sulfoxides and sulfones. This dual functionality allows for a range of chemical transformations, positioning it as a versatile molecule for constructing more complex chemical architectures.

Significance in the Synthesis of Organic Molecules

The utility of amines as versatile building blocks in organic chemistry is well-established. pharmanoble.com Primary amines, in particular, are foundational for the synthesis of a vast array of more complex molecules. g-biotec.com this compound serves as a valuable synthon, with its primary amine group readily undergoing a variety of chemical reactions.

Key transformations involving the amine functionality include:

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. However, direct alkylation can sometimes lead to multiple alkylations, a common challenge in amine synthesis. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides yields amides, which are important functional groups in many organic molecules.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction is a powerful method for forming new carbon-nitrogen bonds. prepchem.com

The propylthio group also offers avenues for synthetic modification. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and steric profile of the molecule, and can also serve as a leaving group in certain reactions. The presence of the thioether also allows for its use in the synthesis of various sulfur-containing heterocycles.

Relevance as a Chemical Intermediate in Advanced Research

Chemical intermediates are crucial in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). pharmanoble.comarborpharmchem.comqinmuchem.com Analogous compounds, such as other 2-(alkylthio)ethanamines, have been identified as important intermediates in the preparation of various biologically active compounds. google.comprepchem.com For example, related structures are used in the synthesis of antimicrobial and anticancer agents.

A notable application of a structurally similar compound is in the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.com This pyrimidine (B1678525) derivative is a key intermediate in the synthesis of Ticagrelor analogues, which are investigated for their antiplatelet and antibacterial activities. uliege.be The synthesis involves the reaction of 2-thiobarbituric acid with an alkyl halide, followed by nitration, chlorination, and reduction. google.comuliege.be This highlights the role of the propylthio-amine moiety in constructing complex heterocyclic systems of medicinal interest. The development of synthetic routes to such intermediates is an active area of research, aiming for more efficient and scalable processes. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNS B7886135 [2-(propylthio)ethyl]amine hydrochloride CAS No. 1242339-84-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDEKQSQQRECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679287
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-84-9
Record name 2-(Propylsulfanyl)ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Propylthio Ethyl Amine Hydrochloride and Analogues

Precursor-Based Synthetic Routes

Precursor-based syntheses offer reliable and well-established methods for the formation of the target compound, often utilizing readily available starting materials. These routes typically involve the formation of the key carbon-sulfur bond through nucleophilic substitution reactions.

Synthesis from Halogenated Ethylamine (B1201723) Hydrochlorides (e.g., 2-Chloroethylamine (B1212225) Hydrochloride)

A primary and direct method for synthesizing [2-(propylthio)ethyl]amine hydrochloride involves the nucleophilic substitution of a halogenated ethylamine, such as 2-chloroethylamine hydrochloride, with a propylthiolate salt. This S-alkylation reaction is a fundamental transformation in organic chemistry.

The process begins with the deprotonation of 1-propanethiol (B107717) using a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the more nucleophilic sodium propanethiolate. This thiolate then readily attacks the electrophilic carbon of 2-chloroethylamine, displacing the chloride ion and forming the desired thioether linkage. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants. The final product is obtained as its hydrochloride salt. A more refined version of this alkylation can be achieved by first converting the alkyl halide to an isothiouronium salt by reacting it with thiourea, which is then hydrolyzed to yield the thiol, a method that works well for primary halides. wikipedia.org

The synthesis of the precursor, 2-chloroethylamine hydrochloride, can be achieved by reacting ethanolamine (B43304) with hydrogen chloride or, more commonly, by treating 2-hydroxyethylamine hydrochloride with thionyl chloride. google.comgoogle.comchemicalbook.com A German patent describes the reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride in the presence of substoichiometric amounts of carboxylic acids like acetic or formic acid, achieving yields of over 99%. google.com

Table 1: Representative Synthesis via Halogenated Ethylamine

StepReactantsReagents/ConditionsProductTypical Yield
11-PropanethiolSodium Hydroxide, EthanolSodium propanethiolateIn situ
22-Chloroethylamine hydrochloride, Sodium propanethiolatePolar solvent (e.g., Ethanol), HeatThis compoundGood to High

Derivations Utilizing β-Mercaptoethylamine (Cysteamine) and its Hydrochloride Salt

An alternative and highly effective strategy employs β-mercaptoethylamine (more commonly known as cysteamine) or its hydrochloride salt as the starting material. In this approach, the sulfur atom of cysteamine (B1669678) acts as the nucleophile, and the propyl group is introduced via an alkylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

This S-alkylation of cysteamine is typically performed in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity without affecting the amine, which remains protonated and unreactive in its hydrochloride form. The reaction of cysteine hydrochloride with allyl bromide in aqueous ammonia (B1221849) to produce S-allylcysteine in 80% yield serves as an excellent model for this transformation. nih.gov By substituting allyl bromide with a suitable propyl halide, a similar high-yielding synthesis of this compound can be expected.

Cysteamine itself is often synthesized via the hydrolysis of 2-mercaptothiazoline. nih.gov

Table 2: Synthesis via S-Alkylation of Cysteamine

Reactant 1Reactant 2Base/SolventProductReported Analog Yield
Cysteamine hydrochloride1-BromopropaneSodium Hydroxide / Water/EthanolThis compoundHigh (by analogy)
Cysteine hydrochlorideAllyl Bromide2M NH4OHS-Allylcysteine80% nih.gov

Integration of Propyl Thiol Moieties via Alkylation of Amines

This synthetic approach involves the reaction of an amine with a substrate that already contains a propyl thiol moiety. This is particularly useful for synthesizing more complex analogues where the core [2-(propylthio)ethyl]amine structure is appended to another molecule. For instance, a molecule with a reactive electrophilic center, such as an alkyl halide, can be reacted with [2-(propylthio)ethyl]amine. The amine acts as the nucleophile, forming a new carbon-nitrogen bond.

This strategy is foundational in building larger molecules where the specific properties of the propyl thioether group are desired. The reactivity of the primary amine allows for a wide range of transformations, including acylation, reductive amination, and formation of Schiff bases, thereby enabling the integration of the propyl thiol moiety into diverse molecular scaffolds.

Functionalization and Coupling Strategies

Modern synthetic chemistry offers powerful tools for constructing molecules with high efficiency and selectivity. Thiol-ene additions and oxidative coupling reactions represent two such advanced strategies for the synthesis of this compound and its structural analogues.

Thiol-Ene Addition for Amine-Functionalized Compounds

The thiol-ene reaction is a powerful "click chemistry" method that involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org This reaction can be initiated either by radicals (using light or a radical initiator) or by a nucleophilic Michael addition. wikipedia.org The radical-mediated pathway typically results in the anti-Markovnikov addition of the thiol, proceeding with high yields and stereoselectivity. wikipedia.org

To synthesize [2-(propylthio)ethyl]amine, one could envision the reaction between 1-propanethiol and an amine-containing alkene like allylamine. The reaction would be initiated by a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPAP), under UV irradiation. nih.gov This approach is highly modular, allowing for the synthesis of a wide variety of analogues by simply changing the thiol or the alkene partner. While challenges can arise depending on the specific substrates used, the thiol-ene reaction is known for its high tolerance of various functional groups. reddit.com

Table 3: Thiol-Ene Reaction for Synthesis of Amine-Functionalized Thioethers

Thiol ComponentEne ComponentInitiationProduct
1-PropanethiolAllylamineRadical (UV, Photoinitiator)[2-(propylthio)ethyl]amine
Thiol-terminated PEGAllylamineRadicalPEG-ylated [2-(aminoethyl)thio]ether nih.gov
1-PropanethiolVinylamine (B613835) (or protected form)Radical[2-(propylthio)ethyl]amine

Amine-Thiol Oxidative Coupling Reactions

For the synthesis of analogues containing a direct sulfur-nitrogen bond, amine-thiol oxidative coupling presents an innovative and environmentally benign strategy. This method facilitates the direct formation of sulfonamides, which are bioisosteres of the target thioether, from readily available thiols and amines.

Recent advancements have demonstrated that this transformation can be driven electrochemically, eliminating the need for chemical oxidants or catalysts. In this process, the thiol is first anodically oxidized to a disulfide. Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to generate the S-N bond. This electrochemical method is rapid, often completing in minutes, and exhibits a broad substrate scope and high functional group compatibility. This approach provides a direct route to sulfonamide analogues, which are important structural motifs in pharmaceuticals.

Nucleophilic Substitution Approaches

The synthesis of the [2-(propylthio)ethyl]amine backbone is fundamentally reliant on nucleophilic substitution reactions, a cornerstone of organic synthesis. This approach can be strategically executed in two primary ways to form the key carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

The most common and direct method for creating thioethers is the alkylation of a thiol or its conjugate base, the thiolate. masterorganicchemistry.comorganic-chemistry.org This process is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com In the context of [2-(propylthio)ethyl]amine, the key step involves the S-alkylation of a thiol with an alkyl halide. masterorganicchemistry.com Similarly, the amine group is typically introduced via the alkylation of ammonia or an amine, which acts as the nucleophile. libretexts.org However, a significant challenge in using ammonia or primary amines is the potential for multiple substitutions, leading to the formation of secondary and tertiary amines as byproducts. libretexts.orgchemguide.co.uk

Two plausible pathways for the synthesis via nucleophilic substitution are:

Pathway A: Reaction of propylthiolate with a 2-haloethylamine derivative. Here, 1-propanethiol is deprotonated with a suitable base (e.g., NaH, NaOH) to form the sodium propylthiolate nucleophile. This thiolate then attacks an electrophilic two-carbon synthon bearing a leaving group and a protected or latent amine, such as 2-chloroethylamine hydrochloride.

Pathway B: Reaction of 2-aminoethanethiol (cysteamine) with a propyl halide. In this route, the thiol group of cysteamine is deprotonated to form a thiolate, which then acts as a nucleophile, attacking a propyl halide like 1-bromopropane or 1-iodopropane (B42940) to form the C-S bond.

The following table outlines a comparison of these two primary nucleophilic substitution routes.

FeaturePathway A: Propanethiol + 2-HaloethylaminePathway B: Cysteamine + Propyl Halide
Key Nucleophile PropylthiolateCysteamine thiolate
Key Electrophile 2-haloethylamine derivativePropyl halide (e.g., 1-bromopropane)
Bond Formed C-S bondC-S bond
Primary Advantage Utilizes readily available 1-propanethiol.Starts with the pre-formed aminoethyl backbone.
Potential Challenge The 2-haloethylamine starting material can be unstable or prone to self-reaction (aziridine formation).Potential for N-alkylation as a side reaction, though S-alkylation is generally favored due to the higher nucleophilicity of the thiolate. masterorganicchemistry.com

A proposed mechanism for the direct N-alkylation of primary amines involves promotion by a cesium base, which highlights a chemoselective method for synthesizing secondary amines. researchgate.net

Multi-Step Synthesis Pathways Incorporating the Propylthioethylamine Motif

The [2-(propylthio)ethyl]amine structure serves as a valuable building block for synthesizing more complex molecules, particularly those with pharmaceutical or biological relevance. Its bifunctional nature—possessing both a nucleophilic amine and a thioether linkage—allows for its incorporation into a variety of molecular scaffolds.

Construction of Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)

The propylthioethylamine motif can be integrated into heterocyclic frameworks, such as pyrimidines, which are core structures in many bioactive compounds. A key strategy involves using a molecule containing the thioether as a nucleophile to substitute a leaving group on a pre-formed pyrimidine ring.

For instance, in a multi-step synthesis of a pirinixic acid derivative, a mercaptopyrimidine was used as a starting point. mdpi.com The synthesis involved the nucleophilic substitution of 2-mercaptopyrimidine-4,6-diol (B8817847) with ethyl 2-bromooctanoate to form a thioether derivative. mdpi.com This thioether-substituted pyrimidine was then further modified. A similar strategy could be employed where [2-(propylthio)ethyl]amine itself, or a derivative, acts as a nucleophile. The amine could attack an electrophilic site on a pyrimidine ring, for example, a halopyrimidine, to form an N-substituted pyrimidine.

Alternatively, modern synthetic methods allow for the single-step construction of pyrimidines from various precursors. nih.gov One could envision a strategy where [2-(propylthio)ethyl]amine is first converted into an N-vinyl amide, which could then undergo a cycloisomerization reaction with a nitrile to form a substituted pyrimidine ring directly. nih.govmit.edu Three-component reactions, often catalyzed, also provide an efficient route to complex pyrimidines, and a derivative of the title compound could potentially serve as one of the components. nih.gov

Table of Pyrimidine Synthesis Strategies

Strategy Description Example Reaction
Nucleophilic Substitution The amine of [2-(propylthio)ethyl]amine attacks a halopyrimidine. R-NH2 + Cl-Pyrimidine → R-NH-Pyrimidine + HCl
Amide Cycloisomerization An N-vinyl amide derived from the title compound reacts with a nitrile. nih.gov R-N(C=C)-C=O + R'-CN → Substituted Pyrimidine

| Multi-Component Reaction | A derivative of the title compound acts as the amine source in a reaction with an aldehyde and a third component. nih.gov | Aldehyde + Amine Source + Acyl/Nitrile → Pyrimidine |

Synthesis of Sulfur-Containing Amino Acid Analogues

[2-(Propylthio)ethyl]amine can be viewed as a direct analogue of S-propyl-cysteamine and a structural analogue of naturally occurring sulfur-containing amino acids like methionine, but lacking the carboxyl group. This makes it a key starting material for the synthesis of novel, non-proteinogenic amino acid analogues.

The transsulfuration pathway in biology produces various sulfur-containing metabolites. nih.gov For example, aminoethylcysteine (B1238168) ketimine (AECK), a sulfur analogue of thialysine, is derived metabolically from cysteamine. nih.gov Synthetic routes to such analogues can mimic these biological pathways. The amine group of [2-(propylthio)ethyl]amine can be acylated or undergo other transformations to introduce a carboxylic acid moiety or a surrogate, thereby creating a full amino acid analogue.

One potential synthetic route could involve the Michael addition of [2-(propylthio)ethyl]amine to an α,β-unsaturated carbonyl compound, followed by functional group manipulations to yield the final amino acid structure. Another approach is the use of the amine as a scaffold, upon which peptide-like linkages can be built, incorporating the unique structural and electronic properties of the propylthioethyl side chain. The regulation of cellular processes by tRNA thiolation, which is dependent on sulfur amino acid availability, underscores the biological importance of sulfur-containing moieties in molecular recognition and metabolism. nih.gov

Catalytic and Reaction Condition Optimization

Advancements in chemical synthesis are often driven by the development of new catalysts and the optimization of reaction conditions to improve yield, selectivity, and environmental footprint.

Application of Heterogeneous Bases in Alkylation Reactions

The alkylation of thiols and amines, central to the synthesis of [2-(propylthio)ethyl]amine, is traditionally carried out with strong, soluble bases. However, the use of heterogeneous bases offers significant advantages, including simplified product purification (the base is removed by simple filtration), potential for catalyst recycling, and often milder reaction conditions.

In the S-alkylation step to form the thioether, solid bases like potassium carbonate (K2CO3) have been effectively used, particularly in aqueous or "green" solvent systems. jmaterenvironsci.com For the N-alkylation of primary amines to selectively produce secondary amines, cesium carbonate (Cs2CO3) has proven to be a highly efficient promoter, often used in a heterogeneous fashion. researchgate.net The enhanced reactivity is attributed to the low lattice energy and high solubility of cesium salts in organic solvents, which increases the concentration and reactivity of the anionic nucleophile.

Beyond bases, solid acid catalysts like Nafion®, a recyclable superacid, have been employed for the dehydrative thioetherification, coupling thiols with alcohols to form thioethers, presenting a heterogeneous alternative to metal catalysts. nih.gov

Table of Heterogeneous Catalysts in Alkylation

Catalyst Reaction Type Substrates Advantage
K2CO3 S-Alkylation Thiol + Alkyl Halide Inexpensive, environmentally benign. jmaterenvironsci.com
Cs2CO3 N-Alkylation Primary Amine + Alkyl Halide High chemoselectivity for mono-alkylation. researchgate.net

| Nafion® | Dehydrative Thioetherification | Thiol + Alcohol | Recyclable, metal-free solid acid catalyst. nih.gov |

Electrochemical Synthesis Techniques

Electrochemical synthesis represents a powerful and sustainable alternative to conventional redox reactions, replacing chemical oxidants and reductants with electricity. acs.org This approach offers high levels of control over reaction potential, leading to enhanced selectivity and functional group tolerance. researchgate.netacs.org

Electrosynthesis can be applied to form both the C-S and C-N bonds in [2-(propylthio)ethyl]amine.

C-S Bond Formation: Electrochemical methods can drive C-S cross-coupling reactions. For example, thioethers can be synthesized via a metal-free, electrochemically driven radical-radical cross-coupling of disulfides and benzyl (B1604629) halides. rsc.org Other techniques involve the nickel-catalyzed oxidative esterification of thiols or the formation of thioesters from elemental sulfur and α-keto acids. rsc.orgnih.gov

C-N Bond Formation: The synthesis of amines through electrochemical means is also well-established. Reductive amination, for instance, can be achieved by the electrochemical reduction of an aldehyde in the presence of an amine. nih.gov More advanced methods include the synthesis of hindered primary and secondary amines via a proton-coupled electron transfer mechanism, involving the cross-coupling of α-amino radicals with radicals derived from cyanoheteroarenes. nih.govacs.org

These techniques offer a green, mild, and often highly efficient pathway to the target molecule or its key intermediates. rsc.org

Table of Potential Electrochemical Strategies

Bond Formation Method Description Key Features
C-S (Thioether) Radical-Radical Cross-Coupling Electrochemical generation of a propyl radical and a cysteamine-derived sulfur radical, followed by coupling. rsc.org Metal-free, mild conditions.
C-N (Amine) Reductive Amination Electrochemical reduction of an imine formed from propionaldehyde (B47417) and an amine precursor. nih.gov Avoids stoichiometric reducing agents like NaBH3CN.

| C-N (Amine) | Hetero-Biradical Cross-Coupling | Coupling of an α-amino radical with a radical derived from another precursor. nih.govacs.org | Access to sterically hindered amines. |

Flow Reactor Methodologies in Thiol and Amine Alkylations

The synthesis of thioethers and amines, core structural motifs in this compound and its analogues, has been significantly advanced by the adoption of continuous flow chemistry. Flow reactors offer substantial benefits over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for automation. researchgate.net These advantages are particularly evident in alkylation reactions, which are fundamental to the construction of C-S and C-N bonds.

The electrophilic alkylation of thiols is a common strategy for forming thioethers. In flow chemistry, this transformation can be executed with high efficiency. One notable method involves the use of a packed-bed flow reactor containing a heterogeneous base, such as potassium carbonate. akjournals.comresearchgate.net This system facilitates the rapid S-alkylation of thiols with primary alkyl halides at ambient temperature in anhydrous solvents. akjournals.comresearchgate.net A key advantage of this approach is the simplification of the work-up process; often, only solvent evaporation is required to isolate the pure product, eliminating the need for aqueous extraction. akjournals.com While highly effective for thiols, the alkylation of amines under similar conditions typically demands more forcing conditions, such as higher temperatures and extended reaction times. akjournals.comresearchgate.net

For the N-alkylation of amines, gold-catalyzed flow processes present a highly selective and green alternative. Using a flow reactor packed with a commercially available Au/TiO2 catalyst, primary and secondary amines can be directly alkylated with alcohols. rsc.orgscilit.com This method proceeds without the need for a base or an inert atmosphere and demonstrates high yield and selectivity for a range of aromatic and aliphatic amines. rsc.orgscilit.com The enhanced reaction space and high temperatures achievable in the flow reactor are credited for the high selectivity. rsc.orgscilit.com The presence of water has been identified as a crucial factor for catalyst activity in this system. rsc.org

The versatility of flow chemistry allows for various reactor setups and reaction types, including multi-step syntheses. For instance, the H-Cube Pro® reactor is utilized for hydrogenation reactions in continuous flow, such as the reduction of a carbamate-protected aminophenyl precursor over a Pd/C catalyst. nih.gov Other configurations, like continuously stirred tank reactors (CSTRs), can be employed for reactions using heterogeneous catalysts like Raney Ni for reductive aminations. nih.gov The ability to couple different reactor units allows for tandem reactions, such as the in-situ generation of a diazonium salt followed by its reduction, significantly shortening total residence times compared to batch methods. researchgate.net

Table 1: Comparison of Flow Reactor Methodologies for Alkylation

MethodologySubstratesKey FeaturesTypical ConditionsReference
Packed-Bed Reactor (Heterogeneous Base)Thiols, AminesRapid thiol alkylation at ambient temperature; simplified work-up.Potassium Carbonate bed, Anhydrous Solvent, Ambient Temp (Thiols), Higher Temp (Amines). akjournals.comresearchgate.net
Gold-Catalyzed Flow ReactorAmines, AlcoholsHighly selective direct N-alkylation; no base or inert atmosphere required.Au/TiO2 catalyst, Elevated Temperatures. rsc.orgscilit.com
Tandem Loop ReactorAnilinesIn-situ generation and reaction of intermediates (e.g., diazonium salts); reduced residence time.Temperature-programmed reduction. researchgate.net
H-Cube Pro® ReactorUnsaturated precursorsCatalytic hydrogenation in a continuous flow setup.Pd/C catalyst. nih.gov

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Key Building Block in Pharmaceutical Intermediates

The unique structure of [2-(propylthio)ethyl]amine allows for its incorporation into various heterocyclic and acyclic scaffolds, serving as a valuable precursor in the synthesis of medicinally relevant molecules.

Precursor for Substituted Phenethylamines

Substituted phenethylamines are a broad class of compounds based on the phenethylamine (B48288) structure, which consists of a phenyl group attached to an aminoethyl side chain. nih.gov Many compounds in this class are pharmaceutical drugs. orgsyn.orggoogle.comgoogle.comnih.gov The core structure of a phenethylamine is a phenyl ring bonded to an ethylamine (B1201723) group. nih.gov The compound [2-(propylthio)ethyl]amine hydrochloride lacks this foundational phenyl ring and instead features a propylthio group. Based on available scientific literature, there is no evidence to suggest that this compound serves as a direct precursor for the synthesis of substituted phenethylamines. The chemical transformation would require cleaving the stable carbon-sulfur bond and subsequently forming a new carbon-carbon bond to introduce the necessary phenyl group, which is not a conventional or documented synthetic strategy.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The compound has a documented role in the synthesis of substituted pyrimidines, which are core structures in numerous therapeutic agents. researchgate.netorganic-chemistry.orgnih.gov A notable application is its use in the production of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.comgoogle.com This specific pyrimidine derivative is a crucial intermediate in the multi-step synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke. google.com

The synthesis starts from 2-thiobarbituric acid, which is first reacted with an n-propyl halide (like n-propane iodide) to introduce the propylthio group. google.com Following a series of reactions including nitration and chlorination, a nitro-pyrimidine intermediate is formed. The final step to yield the key amine derivative involves the reduction of the nitro group. google.comgoogle.com This synthetic route highlights the utility of the propylthio moiety in building complex, functionalized heterocyclic systems essential for modern pharmaceuticals.

Table 1: Synthesis of a Key Ticagrelor Intermediate This interactive table summarizes the synthetic progression from a starting material to a key pharmaceutical intermediate incorporating the propylthio group.

Step Starting Material Key Reagent(s) Intermediate/Product Significance
1 2-Thiobarbituric acid n-Propane iodide 2-(Propylthio)barbituric acid Introduction of the propylthio moiety. google.com
2 2-(Propylthio)barbituric acid Fuming nitric acid 5-Nitro-2-(propylthio)barbituric acid Nitration at the 5-position of the pyrimidine ring. google.com
3 5-Nitro-2-(propylthio)barbituric acid Phosphorus oxychloride 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Chlorination to create reactive sites for further synthesis. google.com

While less directly documented, the amine functionality also allows for its potential use in building substituted pyridine structures, which are another class of vital heterocycles in medicinal chemistry. organic-chemistry.orgbaranlab.orgwikipedia.orgslideshare.netprepchem.com

Derivatization in Polyamines and Related Structures

Polyamines are aliphatic compounds containing two or more amino groups and are crucial for cell growth and proliferation. Synthetic polyamine derivatives are of significant interest in drug development, particularly in oncology. researchgate.netnih.gov The synthesis of these complex molecules often involves the stepwise connection of smaller amine-containing building blocks, a process that relies on established methods like N-alkylation and acylation, often requiring the use of protecting groups to ensure regioselectivity. nih.gov

[2-(propylthio)ethyl]amine, with its terminal primary amine, is well-suited to act as a foundational building block in such synthetic strategies. researchgate.netnih.gov It can be used to introduce a unique propylthioethyl moiety into a growing polyamine chain. For example, the primary amine can be alkylated with a protected amino-alkyl halide or undergo a Michael addition with a molecule like acrylonitrile (B1666552) to extend the carbon backbone, which can then be further functionalized. nih.gov While specific examples detailing the use of this compound are not prevalent, its structure is compatible with the general synthetic pathways used to create novel polyamine analogues for therapeutic evaluation. nih.govnih.govresearchgate.net

Functionalization Reagent in Polymer and Material Chemistry

The dual functionality of this compound makes it a candidate for modifying the surface properties of materials and for incorporation into polymer structures.

Surface Functionalization of Inorganic Materials (e.g., Silica (B1680970), Magnetic Particles)

The modification of inorganic material surfaces is critical for their application in fields like drug delivery, diagnostics, and catalysis. nih.govnih.gov Materials such as silica nanoparticles and magnetic iron oxide nanoparticles are frequently functionalized to improve biocompatibility, control drug loading, or attach targeting ligands. nih.govnih.govnih.gov

A widely used method for this purpose is the introduction of primary amine groups onto the material's surface. mdpi.comosti.gov Typically, this is achieved by treating the surface with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), which covalently links amine functionalities to the surface hydroxyl groups of silica or metal oxides. nih.govmdpi.comosti.gov The amine group of [2-(propylthio)ethyl]amine can be leveraged in a similar fashion. It can react with surfaces that have been pre-activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters or epoxides) to covalently attach the propylthioethyl chain.

This surface modification imparts new chemical properties to the material. The thioether group can alter the hydrophobicity and binding characteristics of the surface. researchgate.net Furthermore, the attached primary amines can serve as anchor points for the subsequent covalent attachment of other molecules, such as fluorescent dyes, polymers like PEG, or bioactive proteins. nih.govnih.gov

Table 2: Surface Functionalization Potential This interactive table outlines the role of the compound's functional groups in modifying material surfaces.

Functional Group Material Method of Attachment Resulting Surface Property Potential Application
Amine (-NH₂) Silica (SiO₂) Reaction with pre-activated surface (e.g., NHS-ester) Increased positive charge (at neutral pH), anchor for further conjugation. mdpi.comrsc.org Drug delivery carrier, bio-conjugation platform. nih.gov
Amine (-NH₂) Magnetic Nanoparticles (Fe₃O₄) Carbodiimide coupling to surface carboxyl groups. osti.gov Enhanced stability, biocompatibility, points for ligand attachment. nih.gov MRI contrast agents, targeted drug delivery. nih.gov

| Thioether (-S-) | Gold (Au) Surfaces | Potential for dative S-Au bond formation (weaker than thiol-Au) | Altered surface energy, potential for creating self-assembled monolayers. | Biosensors, specialized coatings. |

Crosslinking Agent in Polymer Networks

Crosslinking is a process that links polymer chains together to form a three-dimensional network, significantly enhancing the mechanical strength and thermal stability of the material. nih.gov This is typically achieved by using a crosslinking agent, which is a molecule that possesses at least two reactive functional groups capable of forming bridges between polymer chains. researchgate.netresearchgate.net

This compound has a single primary amine group, making it a monofunctional reagent in the context of most polymerization reactions. Therefore, it cannot act as a crosslinking agent on its own. Instead, its primary amine allows it to be incorporated as a pendant group onto a polymer backbone or as a chain extender when reacted with difunctional monomers.

While the thioether group is generally unreactive in standard polymerization, the related thiol-ene reaction, involving a thiol (-SH) and an alkene (-C=C-), is a powerful method for creating crosslinked polymer networks. wikipedia.orgnih.govrsc.org However, since [2-(propylthio)ethyl]amine contains a thioether and not a free thiol, it cannot participate directly in these reactions. Studies have shown that amines can sometimes retard radical-mediated thiol-ene reactions, but this does not equate to a crosslinking function. nih.gov Consequently, there is no scientific basis to classify this compound as a crosslinking agent.

Utilization in Green Chemistry Methodologies

Direct and specific research on the application of this compound within established green chemistry frameworks is limited. However, an analysis of its synthesis and potential reactions through the lens of green chemistry principles allows for a prospective evaluation. Green chemistry emphasizes the use of sustainable, less hazardous, and efficient chemical processes. acsgcipr.org

A plausible conventional synthesis for [2-(propylthio)ethyl]amine involves the reaction of 1-propanethiol (B107717) with a suitable two-carbon electrophile containing a nitrogen source, such as 2-chloroethylamine (B1212225), followed by conversion to the hydrochloride salt. This traditional approach, however, presents several challenges from a green chemistry perspective. 1-propanethiol is a volatile and malodorous substance, posing handling and containment issues. inchem.orgwikipedia.org The use of chlorinated reagents like 2-chloroethylamine hydrochloride is also a concern, as is the potential for generating inorganic salt waste streams. google.com

In contrast, modern synthetic methods offer greener alternatives for the formation of the C-S and C-N bonds within this compound. These methodologies focus on improving atom economy, reducing waste, and utilizing less hazardous materials.

Thiol-Ene Radical Addition: A prominent green alternative for the formation of the thioether linkage is the thiol-ene reaction. This reaction involves the radical addition of a thiol (1-propanethiol) across a double bond (e.g., in vinylamine (B613835) or a protected equivalent). This method is often initiated by UV light or a radical initiator and can proceed under solvent-free conditions, offering high atom economy and reduced waste.

Catalytic and Biocatalytic Approaches: There is growing interest in catalytic methods for thioether synthesis to avoid the use of stoichiometric reagents. nih.gov This includes photocatalytic processes that can activate less reactive starting materials under mild conditions. nih.gov Furthermore, biocatalysis, using enzymes like lipases, has been explored for the preparation of thioesters, which could be potential precursors to thioethers, often in more environmentally benign solvents like water or hexane. researchgate.net

Alternative Reagents and Solvents: The principles of green chemistry encourage the replacement of hazardous reagents and solvents. For the synthesis of amines, reductive amination of aldehydes or ketones is a common method. libretexts.org To make the synthesis of [2-(propylthio)ethyl]amine greener, one could envision starting with (propylthio)acetaldehyde and performing a reductive amination. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is also an emerging green approach for reactions like thioamide synthesis, which shares mechanistic steps with thioether and amine synthesis. rsc.orgresearchgate.net

The following table provides a comparative overview of a plausible conventional synthesis of the free base, 2-(propylthio)ethylamine, and potential greener alternatives.

ParameterConventional Synthesis (SN2)Potential Green Alternative (Thiol-Ene)
Reactants 1-Propanethiol, 2-Chloroethylamine1-Propanethiol, Vinylamine (or equivalent)
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Often solvent-free or green solvents (e.g., water, ethanol)
Catalyst/Initiator Base (e.g., NaH, K2CO3)UV light or radical initiator
Byproducts Inorganic salts (e.g., NaCl)Minimal to none
Atom Economy LowerHigh
Hazards Volatile, malodorous thiol; chlorinated reagentsVolatile, malodorous thiol; potential hazards of initiator

This table is a prospective analysis based on established chemical principles, as direct comparative studies for this specific compound are not available in the provided search results.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Separation Techniques (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are premier techniques for separating, identifying, and quantifying chemical compounds. orientjchem.org UHPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

For the analysis of the polar and basic compound [2-(propylthio)ethyl]amine hydrochloride, reversed-phase chromatography is a common approach. A C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The acidic buffer helps to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks. The choice of column and mobile phase conditions is critical to achieve good retention and separation from other components in a sample matrix.

Quantitative Analysis and Method Validation in Research

Developing a reliable quantitative method is essential for research applications. This involves a rigorous method validation process to ensure the analytical procedure is suitable for its intended purpose. europa.eudemarcheiso17025.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)). orientjchem.org

The validation of a quantitative UHPLC-MS/MS method for this compound would involve assessing the following parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. researchgate.net

Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (spiked matrix samples) and is reported as percent recovery. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD). orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.neteuropa.eu The analyte signal at the LOQ should be significantly higher (e.g., 5 to 10 times) than the signal from a blank sample. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. europa.eu

Table 4: Typical Acceptance Criteria for Quantitative Method Validation

Validation Parameter Typical Acceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) Typically 80-120% of the true value. researchgate.net
Precision (%RSD) ≤ 15% (may be wider at the LOQ)
Selectivity No significant interference at the analyte's retention time
Robustness %RSD of results should remain within acceptable limits

This interactive table presents common criteria used in the validation of analytical methods for research. orientjchem.orgeuropa.eu

Computational and Theoretical Chemistry Studies of 2 Propylthio Ethyl Amine Hydrochloride and Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations for [2-(propylthio)ethyl]amine hydrochloride would provide fundamental insights into its reactivity and stability.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's excitability and ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich sulfur and nitrogen atoms, while the LUMO would likely be distributed across the alkyl chain and the antibonding orbitals associated with the C-S and C-N bonds.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
Note: This table is for illustrative purposes only. No published data is available.

Calculation of Global and Local Reactivity Descriptors

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available
Electrophilicity Index (ω)Data not available
Note: This table is for illustrative purposes only. No published data is available.

Electrostatic Potential and Conformational Analysis

An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For the protonated amine, a strong positive potential would be centered around the -NH3+ group, while the lone pairs on the sulfur atom would represent a region of negative potential.

Conformational analysis would explore the different spatial arrangements of the molecule and their relative energies. Due to the flexible propyl and ethyl chains, this compound can adopt multiple conformations. Computational studies would identify the most stable (lowest energy) conformer, which is crucial for understanding its interactions with other molecules.

Molecular Modeling and Dynamics Simulations for Chemical Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a biological or chemical system over time. For instance, MD simulations could model its interaction with a solvent like water, showing how hydrogen bonds form between the ammonium (B1175870) group and water molecules, and how the hydrophobic propyl group influences its orientation. In a biological context, MD could simulate its binding to a target protein, providing insights into the binding affinity and the specific intermolecular forces (e.g., ionic interactions, hydrogen bonds) involved.

Elucidation of Structure-Reactivity Relationships

By computationally studying a series of analogues of this compound (e.g., by varying the length of the alkyl groups), structure-reactivity relationships (SRRs) could be established. These studies would correlate changes in molecular structure with changes in calculated properties like the HOMO-LUMO gap or the electrophilicity index. This would allow for the prediction of the reactivity of related compounds without the need for experimental synthesis and testing.

Q & A

Q. What are the standard synthetic routes for [2-(propylthio)ethyl]amine hydrochloride, and how can reaction parameters be optimized for higher yields?

Methodological Answer : The synthesis typically involves a two-step process:

Thioether Formation : Reacting 2-chloroethylamine with propylthiol in a nucleophilic substitution reaction. This step requires controlled pH (basic conditions, e.g., NaOH) and temperature (60–80°C) to minimize side reactions .

Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid under anhydrous conditions. Precipitation is optimized by cooling the reaction mixture to 0–4°C .

Q. Optimization Strategies :

  • Use continuous flow reactors for precise control of temperature and mixing, improving reproducibility and scalability .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts. Adjust stoichiometry if residual starting materials are detected .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.6–1.8 ppm (propylthio –CH₂–), δ 2.8–3.2 ppm (ethylamine –CH₂–NH₂), and δ 3.5–3.7 ppm (S–CH₂–) confirm connectivity .
    • ¹³C NMR : Verify the presence of the propylthio group (C-S at ~35 ppm) and amine carbon (~45 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
  • Elemental Analysis : Confirm Cl⁻ content (theoretical ~20.1%) to validate hydrochloride formation .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer :

  • Storage Conditions :
    • Keep in a well-sealed container under inert gas (argon or nitrogen) to prevent oxidation of the thioether group .
    • Store at 2–8°C in a desiccator to avoid hydrolysis and deliquescence .
  • Stability Monitoring :
    • Perform accelerated stability testing at 40°C/75% relative humidity for 4 weeks. Use HPLC to detect degradation products (e.g., sulfoxide derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for the interaction of this compound with monoamine oxidases (MAOs)?

Methodological Answer :

  • Experimental Design :
    • MAO Inhibition Assays : Incubate the compound with recombinant MAO-A/MAO-B enzymes and measure residual activity using kynuramine (KYN) as a substrate. Monitor fluorescence at 315 nm (excitation: 310 nm) .
    • IC₅₀ Determination : Prepare serial dilutions (1 nM–100 µM) in phosphate buffer (pH 7.4). Use nonlinear regression to calculate inhibition potency .
  • Key Findings :
    • The propylthio group may enhance lipophilicity, promoting membrane penetration and MAO binding. Compare with analogues lacking the thioether moiety to isolate structural effects .

Q. How can researchers resolve discrepancies in reactivity data during functionalization of this compound?

Methodological Answer :

  • Case Study : Conflicting yields in N-alkylation reactions.
    • Hypothesis Testing :

Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation) .

Kinetic Profiling : Conduct time-course experiments to determine if side reactions dominate at extended reaction times .

  • Mitigation Strategies :
  • Add antioxidants (e.g., BHT) to suppress disulfide formation .
  • Use milder bases (e.g., K₂CO₃ instead of NaOH) to reduce nucleophilic substitution at sulfur .

Q. What advanced techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer :

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from plasma or tissue homogenates. Elute with methanol:acetic acid (95:5) .
  • Detection Methods :
    • LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI+). Monitor the transition m/z 152.1 → 88.0 (quantifier ion) and 152.1 → 60.1 (qualifier ion) .
    • Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.